molecular formula C9H6INO B11848112 6-Iodoisoquinolin-5-ol

6-Iodoisoquinolin-5-ol

Cat. No.: B11848112
M. Wt: 271.05 g/mol
InChI Key: CSJIDTNMLPMKQB-UHFFFAOYSA-N
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Description

6-Iodoisoquinolin-5-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of isoquinoline, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoquinolin-5-ol typically involves the iodination of isoquinolin-5-ol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoisoquinolin-5-ol, while oxidation with potassium permanganate would produce 6-iodoisoquinolin-5-one .

Mechanism of Action

The mechanism of action of 6-Iodoisoquinolin-5-ol is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group on the isoquinoline ring may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Iodoisoquinolin-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the isoquinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodoisoquinolin-5-ol

InChI

InChI=1S/C9H6INO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

CSJIDTNMLPMKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)I

Origin of Product

United States

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